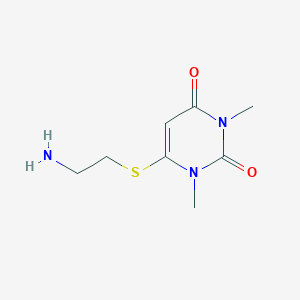
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with aminoethylsulfanyl and dimethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione typically involves nucleophilic substitution reactions. One common method involves the reaction of halopyridines with ethanol as a solvent under microwave heating conditions. This approach allows for efficient nucleophilic substitution, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis using microwave heating can be applied to scale up the production. The use of ethanol as both a solvent and reagent, combined with microwave heating, offers a versatile and environmentally friendly approach to industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is facilitated by the presence of amino and sulfanyl groups, which act as nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The pyrimidine ring allows for substitution reactions, particularly at positions 2 and 4.
Common Reagents and Conditions
Ethanol: Used as a solvent and reagent in nucleophilic substitution reactions.
Microwave Heating: Enhances reaction efficiency and yield.
Major Products Formed
The primary product of nucleophilic substitution reactions involving this compound is the substituted pyrimidine derivative. Other products may include various substituted pyridines and pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminoethylsulfanyl group allows for strong binding to proteins and other biomolecules, facilitating its role in protein self-assembly and recognition . The compound’s unique structure enables it to participate in various biochemical pathways, although detailed studies on its specific molecular targets are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Heptakis-[6-deoxy-6-(2-aminoethylsulfanyl)]-β-cyclodextrin: A similar compound used in protein self-assembly and synthetic biology.
2-Aminoethylsulfanylpyridines: Compounds with similar functional groups used in medicinal chemistry and catalysis.
Uniqueness
6-(2-Aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical properties and reactivity. Its ability to act as a ligand and participate in various biochemical processes makes it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
6-(2-aminoethylsulfanyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c1-10-6(12)5-7(14-4-3-9)11(2)8(10)13/h5H,3-4,9H2,1-2H3 |
InChI Key |
PNENKRMTYKFFBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



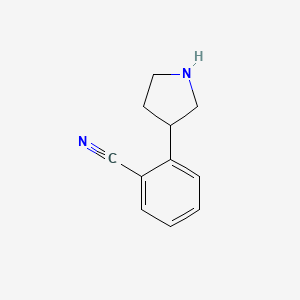
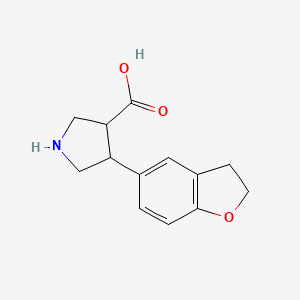
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)

![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)

![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
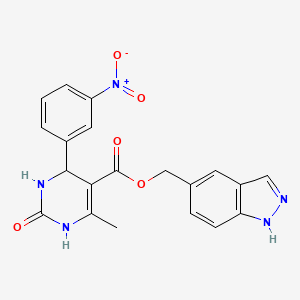
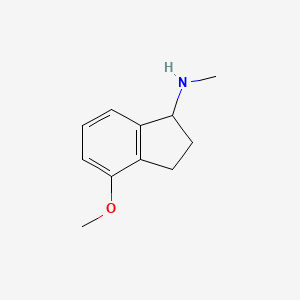
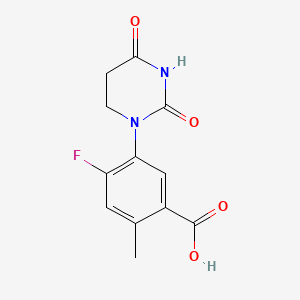
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)

